5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol . It is primarily used for research purposes and is not intended for human use . This compound is characterized by its pyridine ring structure, which is substituted with amino, hydroxyl, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride typically involves the reaction of 4,6-dimethyl-2-pyridinol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield . The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Medicine: Research involving this compound may focus on its potential therapeutic effects or its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the pyridine ring allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyridine: Similar in structure but lacks the hydroxyl group.
4,6-Dimethyl-2-pyridinol: Similar in structure but lacks the amino group.
Uniqueness
5-Amino-4,6-dimethylpyridin-2-ol dihydrochloride is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which allows for a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
IUPAC Name |
5-amino-4,6-dimethyl-1H-pyridin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-4-3-6(10)9-5(2)7(4)8;;/h3H,8H2,1-2H3,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQBNEFAKGLFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.